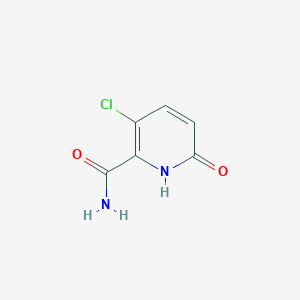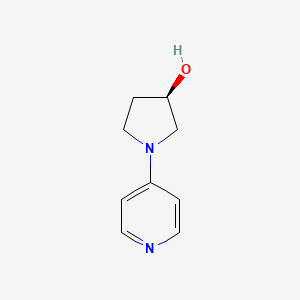
3-Chloro-6-oxo-1,6-dihydropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-oxo-1,6-dihydropyridine-2-carboxamide is a chemical compound with the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 g/mol . This compound is characterized by a pyridine ring substituted with a chlorine atom, a carboxamide group, and a keto group. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-oxo-1,6-dihydropyridine-2-carboxamide typically involves the chlorination of 6-oxo-1,6-dihydropyridine-2-carboxamide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle chlorinating agents and other hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-oxo-1,6-dihydropyridine-2-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Sodium borohydride in an alcohol solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Formation of 3-amino-6-oxo-1,6-dihydropyridine-2-carboxamide.
Reduction: Formation of 3-chloro-6-hydroxy-1,6-dihydropyridine-2-carboxamide.
Oxidation: Formation of various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
3-Chloro-6-oxo-1,6-dihydropyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-6-oxo-1,6-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate: Similar structure but with a methyl ester group instead of a carboxamide group.
6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Similar core structure but with different substituents.
Uniqueness
3-Chloro-6-oxo-1,6-dihydropyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and carboxamide group make it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C6H5ClN2O2 |
|---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
3-chloro-6-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C6H5ClN2O2/c7-3-1-2-4(10)9-5(3)6(8)11/h1-2H,(H2,8,11)(H,9,10) |
InChI Key |
XMEGHKFYSXGYBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11916428.png)
![4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11916439.png)


![6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916458.png)
![Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B11916470.png)

![2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole](/img/structure/B11916485.png)
![6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11916491.png)
![3-Chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B11916510.png)
